molecular formula C16H12O2 B8423847 9,10-Dihydro-9,10-anthracenedicarboxaldehyde

9,10-Dihydro-9,10-anthracenedicarboxaldehyde

Cat. No. B8423847
M. Wt: 236.26 g/mol
InChI Key: KNHHFDCLCNKUBD-UHFFFAOYSA-N
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Patent
US04211726

Procedure details

A mixture of 0.1 ml. of boron trifluoride etherate in 40 ml. of ether and 2.0 g. of potassium carbonate is stirred at 0° C. for 10 minutes. A solution of 500 mg. of dispiro[oxirane-2,9'(10'H)-anthracene-10',2"-oxirane] in 20 ml. of ether is added. The resulting mixture is stirred at 0° C. for an additional 2 minutes, and filtered. The ether filtrate is washed twice with a mixture of 10 ml. of saturated sodium bicarbonate solution and 10 ml. of ice-water, then dried over anhydrous sodium sulfate and filtered. The ether is removed and the residue is recrystallized from ether/hexane to give 384 mg. of the desired product as yellow crystals, m.p. 132°-135° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
dispiro[oxirane-2,9'(10'H)-anthracene-10',2"-oxirane]
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
B(F)(F)F.CCOCC.C(=O)([O-])[O-].[K+].[K+].[O:16]1[CH2:18][C:17]21[C:31]1[C:26](=[CH:27][CH:28]=[CH:29][CH:30]=1)[C:25]1([CH2:33][O:32]1)[C:24]1[CH:23]=[CH:22][CH:21]=[CH:20][C:19]2=1>CCOCC>[CH:23]1[C:24]2[CH:25]([CH:33]=[O:32])[C:26]3[C:31](=[CH:30][CH:29]=[CH:28][CH:27]=3)[CH:17]([CH:18]=[O:16])[C:19]=2[CH:20]=[CH:21][CH:22]=1 |f:0.1,2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(F)(F)F.CCOCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
dispiro[oxirane-2,9'(10'H)-anthracene-10',2"-oxirane]
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C2(C1)C=1C=CC=CC1C1(C3=CC=CC=C32)OC1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting mixture is stirred at 0° C. for an additional 2 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 0.1 ml
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The ether filtrate is washed twice with a mixture of 10 ml
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
of ice-water, then dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The ether is removed
CUSTOM
Type
CUSTOM
Details
the residue is recrystallized from ether/hexane
CUSTOM
Type
CUSTOM
Details
to give 384 mg

Outcomes

Product
Details
Reaction Time
2 min
Name
Type
product
Smiles
C1=CC=CC=2C(C3=CC=CC=C3C(C12)C=O)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.